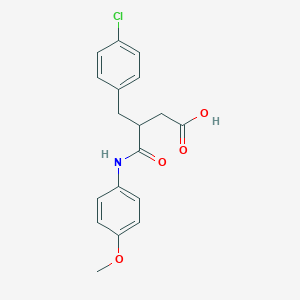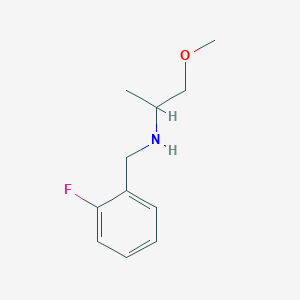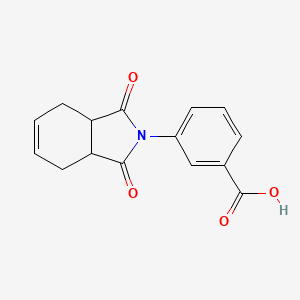
Diméthacrylate de 2,2,3,3,4,4,5,5-octafluoro-1,6-hexyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,5,5-Octafluoro-1,6-Hexanediol Diacrylate, also known as 1,6-二 (丙烯酰氧基)-2,2,3,3,4,4,5,5-八氟己烷 in Chinese, is a compound with the molecular formula C12H10F8O4 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
This compound is primarily used in organic synthesis reactions as an additive, alkylating agent, and nucleophile . It can react with compounds such as amino acids and amines to synthesize organic compounds .Molecular Structure Analysis
The molecular weight of 2,2,3,3,4,4,5,5-Octafluoro-1,6-Hexanediol Diacrylate is 370.19 . The linear formula of this compound is HOCH2(CF2)4CH2OH .Chemical Reactions Analysis
As mentioned earlier, 2,2,3,3,4,4,5,5-Octafluoro-1,6-Hexanediol Diacrylate can react with compounds such as amino acids and amines in organic synthesis reactions .Physical And Chemical Properties Analysis
This compound is a colorless to pale yellow liquid with a strong irritating odor . It is soluble in organic solvents such as ethanol, ether, and acetone . The density of this compound is 1.43, and it has a boiling point of 98-100°C at 0.1mm and a refractive index of 1.3890-1.3950 .Applications De Recherche Scientifique
Outils de polymérisation
“2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol”, un composé similaire, est utilisé comme outil de polymérisation . Compte tenu de sa structure similaire, “2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl diméthacrylate” pourrait potentiellement être utilisé dans des applications similaires.
Synthèse organique
Ce composé pourrait être utilisé dans des réactions de synthèse organique comme réactif d'addition, réactif d'alkylation et réactif nucléophile .
Synthèse de composés organiques
Il peut réagir avec des acides aminés, des amines et d'autres composés pour synthétiser des composés organiques .
Préparation d'agents de surface
Ce composé est souvent utilisé dans la préparation d'agents de surface .
Synthèse de nanocristaux d'argent et d'iodure d'argent
Un composé similaire, “2,2,3,3,4,4,5,5-Octafluoro-1-pentanol”, est utilisé comme cosurfactant dans la synthèse de nanocristaux d'argent et d'iodure d'argent . Compte tenu de sa structure similaire, “2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl diméthacrylate” pourrait potentiellement être utilisé dans des applications similaires.
Synthèse de nanocristaux d'Ag2S
“2,2,3,3,4,4,5,5-Octafluoro-1-pentanol” est également utilisé dans la synthèse de nanocristaux d'Ag2S avec une absorption caractéristique de résonance plasmon de surface à 330 nm . Compte tenu de sa structure similaire, “2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl diméthacrylate” pourrait potentiellement être utilisé dans des applications similaires.
Mécanisme D'action
Target of Action
It is known to be used in organic synthesis reactions as an additive, alkylating agent, and nucleophilic agent .
Mode of Action
The compound interacts with its targets through chemical reactions. It can react with compounds such as amino acids and amines to synthesize organic compounds . The exact mode of action depends on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
It is known to be involved in organic synthesis reactions .
Pharmacokinetics
It is known to be a colorless to pale yellow liquid with a strong irritating odor, soluble in organic solvents such as ethanol, ether, and acetone .
Result of Action
The molecular and cellular effects of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate’s action depend on the specific reactions it is involved in. In general, it is used to synthesize other organic compounds .
Action Environment
The action, efficacy, and stability of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate can be influenced by various environmental factors. It should be stored in a cool, dry, well-ventilated place, and kept separate from flammable, oxidizing substances and acidic substances to avoid fire and hazardous reactions .
Avantages Et Limitations Des Expériences En Laboratoire
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate has several advantages for lab experiments. It is a stable, non-volatile material that is highly resistant to oxidation and thermal degradation. It is also relatively inexpensive and easy to obtain. However, 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate is a hazardous material and should be handled with care. It is also combustible and should be stored away from sources of heat or flame.
Orientations Futures
Future research into 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate could focus on developing new methods for synthesizing the material, as well as exploring its potential applications in other fields. Additionally, further research into the health effects of 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate could be conducted to better understand its potential risks. Finally, research could be conducted into the development of new polymers based on 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate, as well as exploring its potential use in the production of nanomaterials.
Méthodes De Synthèse
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate can be synthesized through the reaction of 1,6-hexanediol and 1,2,3,4,5,6-hexafluoro-1-propanol. The reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and proceeds in two steps. In the first step, the hexanediol reacts with the hexafluoro-1-propanol to form a mono-ester. In the second step, the mono-ester reacts with the hexafluoro-1-propanol to form the desired 2,2,3,3,4,4,5,5-Octafluoro-1,6-hexyl dimethacrylate.
Safety and Hazards
Propriétés
IUPAC Name |
[2,2,3,3,4,4,5,5-octafluoro-6-(2-methylprop-2-enoyloxy)hexyl] 2-methylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F8O4/c1-7(2)9(23)25-5-11(15,16)13(19,20)14(21,22)12(17,18)6-26-10(24)8(3)4/h1,3,5-6H2,2,4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNUTCQSBBMBTF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(C(C(C(COC(=O)C(=C)C)(F)F)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379722 |
Source


|
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66818-54-0 |
Source


|
| Record name | 2,2,3,3,4,4,5,5-Octafluorohexane-1,6-diyl bis(2-methylprop-2-enoate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40379722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,3-Dihydro-benzo[1,4]dioxine-6-sulfonylamino)-propionic acid](/img/structure/B1305738.png)


![3-[(Pyridin-3-ylmethyl)-carbamoyl]-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305749.png)

![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)




![3-(Pyridin-3-ylcarbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1305776.png)

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)
